2-Bromo-5-methylbenzo[d]oxazole
Description
2-Bromo-5-methylbenzo[d]oxazole (CAS: 181038-98-2, molecular formula: C₈H₆BrNO, molecular weight: 212.04 g/mol) is a brominated oxazole derivative with a fused benzoxazole core. The compound features a bromine atom at the 2-position and a methyl group at the 5-position of the benzo[d]oxazole scaffold. This structure enhances its utility as a synthetic intermediate in medicinal chemistry, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) for drug discovery . Its physicochemical properties, such as moderate lipophilicity (predicted logP ≈ 2.5) and planar aromatic structure, facilitate interactions with biological targets via π-π stacking and halogen bonding .
Properties
Molecular Formula |
C8H6BrNO |
|---|---|
Molecular Weight |
212.04 g/mol |
IUPAC Name |
2-bromo-5-methyl-1,3-benzoxazole |
InChI |
InChI=1S/C8H6BrNO/c1-5-2-3-7-6(4-5)10-8(9)11-7/h2-4H,1H3 |
InChI Key |
FKYVRDCSPDCTIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-methylbenzo[d]oxazole typically involves the bromination of 5-methylbenzoxazole. One common method includes the reaction of 5-methylbenzoxazole with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the 2-position .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-methylbenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction Reactions: Reduction of the bromine atom can yield 5-methylbenzoxazole.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium thiolate or primary amines in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of 2-substituted-5-methylbenzoxazole derivatives.
Oxidation: Formation of oxazole-2-carboxylic acids.
Reduction: Formation of 5-methylbenzoxazole.
Scientific Research Applications
2-Bromo-5-methylbenzo[d]oxazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 2-Bromo-5-methylbenzo[d]oxazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine atom can enhance the compound’s binding affinity to biological targets, thereby increasing its efficacy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table highlights key structural analogues of 2-Bromo-5-methylbenzo[d]oxazole and their distinguishing features:
Reactivity and Stability
- Electrophilicity: The bromine atom in this compound enhances its reactivity in cross-coupling reactions (e.g., Suzuki), outperforming non-halogenated analogues .
- HOMO-LUMO Gap : Bromine reduces the HOMO-LUMO gap (ΔE ≈ 5.2 eV) compared to unsubstituted oxazole (ΔE ≈ 6.8 eV), increasing susceptibility to singlet oxygen oxidation .
- Thermal Stability : Methyl and bromine substituents improve thermal stability (decomposition temperature >200°C) relative to ethyl-substituted analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
